Acediasulfone

Catalog No.
S516901
CAS No.
80-03-5
M.F
C14H14N2O4S
M. Wt
306.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acediasulfone

CAS Number

80-03-5

Product Name

Acediasulfone

IUPAC Name

2-[4-(4-aminophenyl)sulfonylanilino]acetic acid

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

InChI

InChI=1S/C14H14N2O4S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18/h1-8,16H,9,15H2,(H,17,18)

InChI Key

FKKUMFTYSTZUJG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ace (sulfone), acediasulfone

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O

The exact mass of the compound Acediasulfone is 306.0674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acediasulfone (CAS 80-03-5), chemically N-[4-[(4-Aminophenyl)sulfonyl]phenyl]glycine, is a specialized carboxymethylated derivative of the widely used antimicrobial dapsone. Engineered specifically to overcome the severe physicochemical limitations of its parent molecule, acediasulfone functions as a highly processable, water-soluble prodrug. In industrial and pharmaceutical procurement, it is prioritized for its ability to form stable aqueous solutions—particularly as a sodium salt—and its distinct pharmacokinetic profile. This structural modification allows for the controlled, sustained release of the active sulfone pharmacophore without the immediate dose-limiting toxicity associated with direct dapsone administration[1].

Procurement teams often consider substituting acediasulfone with the cheaper and more common parent compound, dapsone. However, this generic substitution frequently fails during the formulation phase due to dapsone's extreme hydrophobicity and poor aqueous solubility. Attempting to use dapsone in liquid, injectable, or hydrogel formulations requires complex, often irritating co-solvent systems or results in unstable suspensions prone to precipitation and inconsistent dosing. Acediasulfone circumvents these critical manufacturability bottlenecks by providing a functionalized glycine moiety that enables seamless dissolution in aqueous media, ensuring batch-to-batch reproducibility and stable liquid dosing [1].

Aqueous Solubility and Liquid Formulation Viability

The primary procurement driver for acediasulfone over its parent compound is its drastically improved solubility profile. While dapsone is practically insoluble in water (approximately 0.15 mg/mL at 25°C), the functionalization with a carboxymethyl group allows acediasulfone to form a sodium salt that is freely soluble in aqueous media. This structural modification eliminates the need for harsh organic co-solvents in liquid formulations, directly reducing formulation complexity [1].

Evidence DimensionAqueous Solubility
Target Compound DataAcediasulfone (as sodium salt): Freely soluble (>100 mg/mL)
Comparator Or BaselineDapsone: ~0.15 mg/mL
Quantified Difference>600-fold increase in aqueous solubility
ConditionsAqueous media at 25°C

Enables the direct manufacturing of stable, homogeneous aqueous injectables and liquid suspensions without precipitation risks.

Acute Toxicity and Occupational Handling Safety

Acediasulfone demonstrates a significantly improved acute safety profile compared to dapsone, which is critical for bulk handling and manufacturing risk assessments. Toxicological evaluations show that acediasulfone sodium has a rat oral LD50 of 980 mg/kg, whereas dapsone exhibits a much lower LD50 of approximately 250 mg/kg. This reduced acute toxicity lowers occupational exposure hazards during large-scale compounding and provides a wider therapeutic index for downstream drug development [1].

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound DataAcediasulfone sodium: 980 mg/kg
Comparator Or BaselineDapsone: ~250 mg/kg
Quantified DifferenceNearly 4-fold reduction in acute oral toxicity
ConditionsRat oral administration model

Reduces handling risks and safety protocols required during bulk pharmaceutical manufacturing and processing.

Thermal Stability and Processing Window

For solid-state formulations and high-temperature processing, thermal stability is a key material selection criterion. Acediasulfone exists as a crystalline solid with a melting point of 194°C, which is notably higher than dapsone's melting point of 175–176°C. This elevated thermal threshold provides engineers with a broader processing window for techniques such as hot-melt extrusion or high-shear granulation, minimizing the risk of thermal degradation during aggressive manufacturing cycles [1].

Evidence DimensionMelting Point
Target Compound DataAcediasulfone: 194°C
Comparator Or BaselineDapsone: 175–176°C
Quantified Difference+18°C increase in thermal stability threshold
ConditionsStandard atmospheric pressure, crystalline solid state

Allows for more aggressive thermal processing techniques, such as hot-melt extrusion, without compromising API integrity.

Aqueous Antimicrobial Injectables and Liquid Suspensions

Acediasulfone is the mandatory choice for parenteral formulations where the extreme hydrophobicity of dapsone causes precipitation or requires unacceptable levels of organic co-solvents. Its high aqueous solubility ensures stable, homogeneous liquid dosing [1].

High-Temperature Solid-State Compounding

Due to its elevated melting point (194°C), acediasulfone is the preferred sulfone for hot-melt extrusion and high-shear granulation processes, where standard dapsone would risk thermal degradation or premature melting during aggressive manufacturing cycles [2].

Sustained-Release Prodrug Therapeutics

Ideal for chronic disease models requiring long-acting sulfone exposure. Its enzymatic cleavage in vivo provides a controlled release of dapsone, mitigating the sharp Cmax spikes and acute toxicity risks associated with direct dapsone administration [1].

Clear Topical Dermatological Hydrogels

Selected over dapsone for topical formulations targeting inflammatory skin conditions. The superior solubility of acediasulfone prevents the gritty texture common in dapsone suspensions, ensuring uniform active pharmaceutical ingredient (API) distribution within the gel matrix[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

306.06742811 Da

Monoisotopic Mass

306.06742811 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

194.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30YP2YHH8W

Pharmacology

Acediasulfone is a long-acting prodrug of dapsone, used in the treatment of leprosy.

Other CAS

80-03-5

Wikipedia

Acediasulfone

Dates

Last modified: 02-18-2024
1: Mohammad MA, Zawilla NH, El-Anwar FM, Aly SM. Column and thin-layer chromatographic methods for the simultaneous determination of acediasulfone in the presence of cinchocaine, and cefuroxime in the presence of its hydrolytic degradation products. J AOAC Int. 2007 Mar-Apr;90(2):405-13. PubMed PMID: 17474511.

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